(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine
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Overview
Description
(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is a chiral amine compound characterized by the presence of a hydroxy group and a methyl group on a phenyl ring, along with an ethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-hydroxy-3-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using reagents such as ammonia or an amine source in the presence of a catalyst like palladium on carbon (Pd/C).
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of large-scale reactors to ensure high yield and purity. The use of automated systems for chiral resolution and purification is also common to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like NaBH4 or LiAlH4.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: HNO3 for nitration, Cl2 or Br2 for halogenation.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amine groups play a crucial role in binding to these targets, leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Hydroxy-3-methylphenyl)ethylamine: The enantiomer of the compound with different chiral properties.
2-Hydroxy-3-methylbenzylamine: Lacks the ethyl group, leading to different chemical and biological properties.
1-(2-Hydroxy-3-methylphenyl)propan-2-amine: Contains a propyl group instead of an ethyl group, affecting its reactivity and applications.
Uniqueness
(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets and different pharmacological effects compared to its enantiomer or other similar compounds.
Biological Activity
(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine, also known as 2-(3-hydroxy-2-methylphenyl)ethylamine, is a chiral amine with potential biological activities that have garnered interest in pharmacological research. This compound features a hydroxyl group attached to a phenyl ring, which is significant for its interactions within biological systems.
- Molecular Formula : C₉H₁₃N
- CAS Number : 180683-45-8
- Boiling Point : Approximately 256.9 °C
- Density : About 1.069 g/cm³
The unique structural characteristics of this compound, particularly its chiral configuration and the presence of both hydroxy and ethylamine functionalities, may confer distinct biological activities compared to other similar compounds.
Preliminary studies suggest that this compound may act as an agonist for certain trace amine receptors, which could influence dopaminergic and serotonergic signaling pathways. This interaction is crucial for understanding its potential therapeutic applications, especially in neuropharmacology.
Neuropharmacological Effects
Research indicates that this compound may modulate neurotransmitter systems. Specific studies have focused on its binding affinity and efficacy at various receptors associated with neurotransmission. For instance, it has been suggested that this compound could enhance dopaminergic activity, which is relevant in the treatment of conditions such as depression and anxiety.
Comparative Analysis with Similar Compounds
A comparison table highlights the structural features and biological activities of related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Methylphenethylamine | Contains a phenethylamine backbone | Agonist for trace amine-associated receptor 1 |
Phenylethylamine | Simple structure with no hydroxyl group | Commonly known as a stimulant |
(S)-1-(2-Hydroxyphenyl)ethylamine | Hydroxyl group at different position | May exhibit different receptor interactions |
(R)-1-(2-Hydroxy-3-methylphenyl)ethylamine | Enantiomer of (S)-isomer | Potentially different biological activities |
The presence of the hydroxy group at the ortho position in this compound is critical for its unique interactions and potential therapeutic effects compared to its analogs.
Case Studies
Several case studies have explored the pharmacological implications of compounds structurally related to this compound:
- Dopaminergic Modulation : A study indicated that similar phenolic compounds could enhance dopamine release in neuronal models, suggesting that this compound might exert similar effects.
- Trace Amine Receptor Interaction : Research on structurally related amines has shown selective binding to trace amine receptors, which are implicated in mood regulation and cognitive function. This could position this compound as a candidate for further investigation in mood disorders .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-[(1S)-1-aminoethyl]-6-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-6-4-3-5-8(7(2)10)9(6)11/h3-5,7,11H,10H2,1-2H3/t7-/m0/s1 |
InChI Key |
ASHASMPKPHWKEJ-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](C)N)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)N)O |
Origin of Product |
United States |
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